Reduced 3,4-Dihydro Scaffold vs. Fully Aromatic Quinazolin-4(3H)-one: Conformational and Metabolic Implications
The target compound possesses a reduced C3–C4 bond (sp³ hybridization at C-4), which introduces a tetrahedral center at the 4-position and breaks the planarity of the quinazolinone ring system. This contrasts with the fully aromatic 7-bromo-8-fluoroquinazolin-4(3H)-one (CAS 2089650-78-0, MW 243.03, C₈H₄BrFN₂O) , which lacks both the saturated C3–C4 bond and the 4-hydroxyl group. In the broader CDK5 inhibitor series, the 3,4-dihydro scaffold proved essential for potent enzymatic inhibition: the parent 3,4-dihydro-1H-quinazolin-2-one core yielded derivatives with CDK5 IC₅₀ values of 62 ± 28 nM, while the introduction of optimal substituents achieved IC₅₀ = 15 nM (urea 3 analog co-crystallized with CDK2) [1]. The 4-hydroxy substituent may additionally participate in the intramolecular hydrogen-bond network that was identified in the X-ray co-crystal structure as critical for stabilizing the bioactive conformation [1].
| Evidence Dimension | Scaffold geometry and conformational restriction |
|---|---|
| Target Compound Data | 3,4-Dihydro scaffold with sp³ C-4 center and 4-OH group (MW 261.05, C₈H₆BrFN₂O₂) |
| Comparator Or Baseline | 7-Bromo-8-fluoroquinazolin-4(3H)-one: fully aromatic, planar scaffold, no 4-OH (MW 243.03, C₈H₄BrFN₂O) |
| Quantified Difference | MW difference of +18.02 Da (incorporation of 4-OH + saturation); sp³ vs. sp² geometry at C-4 alters ring pucker, hydrogen-bonding capacity, and metabolic oxidation susceptibility |
| Conditions | Structural comparison; CDK5 enzymatic inhibition assay context from class-level SAR studies |
Why This Matters
The reduced scaffold geometry and 4-OH group directly influence target binding conformation and metabolic handling—an aromatic analog cannot recapitulate these properties, making the target compound a distinct chemical entity for SAR exploration.
- [1] Rzasa RM, Kaller MR, Liu G, et al. Structure–activity relationships of 3,4-dihydro-1H-quinazolin-2-one derivatives as potential CDK5 inhibitors. Bioorganic & Medicinal Chemistry, 2007, 15(20): 6574–6595. CDK5 IC₅₀: 62 ± 28 nM for parent scaffold, 15 nM for urea 3 (piperazine-substituted analog co-crystallized with CDK2). View Source
